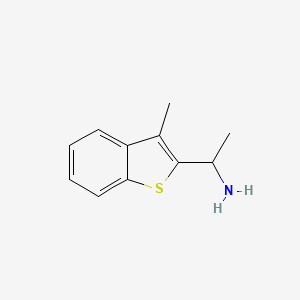![molecular formula C15H16ClNOS B13172816 2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B13172816.png)
2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-{2,5-dimethyl-1-[4-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one is a complex organic compound that features a pyrrole ring substituted with a chloromethyl group, a dimethyl group, and a methylsulfanylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{2,5-dimethyl-1-[4-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the synthesis may involve:
Nitration and Reduction: Nitration of the aniline followed by reduction to form the corresponding amine.
Acylation: Acylation of the amine to introduce the ethanone moiety.
Cyclization: Cyclization to form the pyrrole ring, often using a Lewis acid catalyst.
Chlorination: Introduction of the chlorine atom via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1-{2,5-dimethyl-1-[4-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-chloro-1-{2,5-dimethyl-1-[4-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-{2,5-dimethyl-1-[4-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-1-{2,5-dimethyl-1-[4-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one: shares structural similarities with other pyrrole derivatives, such as:
Uniqueness
The uniqueness of 2-chloro-1-{2,5-dimethyl-1-[4-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions, such as in drug design or the development of advanced materials.
Propiedades
Fórmula molecular |
C15H16ClNOS |
|---|---|
Peso molecular |
293.8 g/mol |
Nombre IUPAC |
2-chloro-1-[2,5-dimethyl-1-(4-methylsulfanylphenyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C15H16ClNOS/c1-10-8-14(15(18)9-16)11(2)17(10)12-4-6-13(19-3)7-5-12/h4-8H,9H2,1-3H3 |
Clave InChI |
DYLLRANFUGFOCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C2=CC=C(C=C2)SC)C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


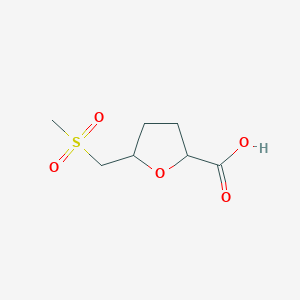
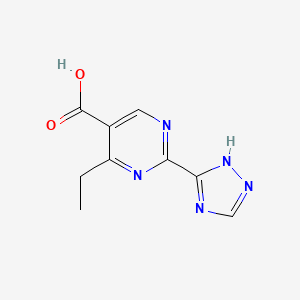

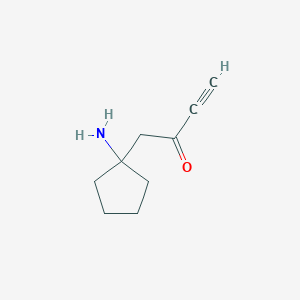
![1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile](/img/structure/B13172755.png)
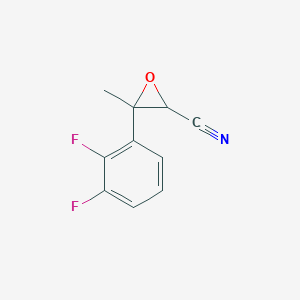
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)

![5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13172770.png)
![(1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13172773.png)
![[1-(Chloromethyl)cyclohexyl]benzene](/img/structure/B13172778.png)
![1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)
